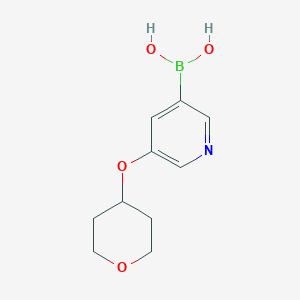
5-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-ylboronic acid
Übersicht
Beschreibung
5-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-ylboronic acid, also known by its CAS Number 1103862-08-3, is a boronic acid derivative . It has a molecular weight of 223.04 .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H14BNO4/c13-11(14)8-5-10(7-12-6-8)16-9-1-3-15-4-2-9/h5-7,9,13-14H,1-4H2 . This code provides a specific description of the molecule’s structure. Chemical Reactions Analysis
While the specific chemical reactions involving this compound are not detailed in the search results, boronic acids are commonly used in Suzuki-Miyaura cross-coupling reactions .Wissenschaftliche Forschungsanwendungen
Cross-Coupling Reactions and Heterocycle Synthesis
Boronic acids, including pyridinylboronic acids, have been extensively used in cross-coupling reactions to synthesize various heterocyclic compounds. For instance, pyridinylboronic acids react with heteroaryl halides in Suzuki–Miyaura cross-coupling reactions to produce highly functionalized heteroarylpyrimidines. These compounds have found applications in drug discovery, materials science, and as ligands in catalysis due to their versatile chemical properties and biological activity (Clapham et al., 2007). Similarly, the synthesis of condensed pyrazoles and pyridines through cross-coupling reactions of pyridinylboronic acids demonstrates their utility in constructing complex molecular architectures, which are useful in developing new pharmaceuticals and agrochemicals (Arbačiauskienė et al., 2011).
Antitumor and Antimicrobial Activities
Research into the biological activities of compounds synthesized from pyridinylboronic acids has uncovered their potential in treating various diseases. For example, pyrazolo[3,4-b]pyridine derivatives synthesized from reactions involving pyridinylboronic acids have demonstrated significant antibacterial and antifungal activities, as well as promising antitumor properties against certain cancer cell lines (El-Borai et al., 2012). These findings highlight the potential of boronic acid derivatives in the development of new therapeutic agents.
Material Science and Catalysis
In the field of material science, boronic acids, including pyridinyl derivatives, have been used as building blocks for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials exhibit unique properties such as high porosity, which makes them suitable for applications in gas storage, separation technologies, and catalysis. Additionally, the inherent chemical versatility of boronic acids allows for the synthesis of MOFs with tailored functionalities for specific applications (Ghosh & Bharadwaj, 2004).
Safety And Hazards
Eigenschaften
IUPAC Name |
[5-(oxan-4-yloxy)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO4/c13-11(14)8-5-10(7-12-6-8)16-9-1-3-15-4-2-9/h5-7,9,13-14H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIQAYCWHTUVJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)OC2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60726092 | |
| Record name | {5-[(Oxan-4-yl)oxy]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60726092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)boronic acid | |
CAS RN |
1103862-08-3 | |
| Record name | {5-[(Oxan-4-yl)oxy]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60726092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



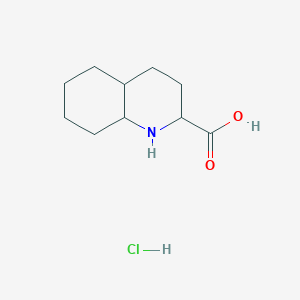
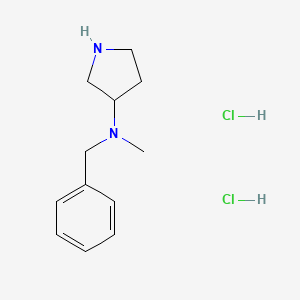
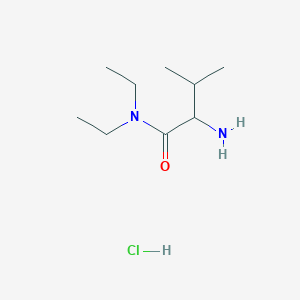
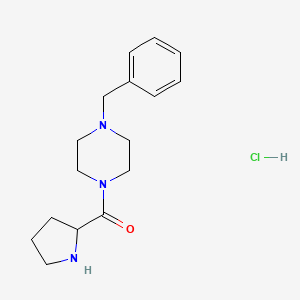
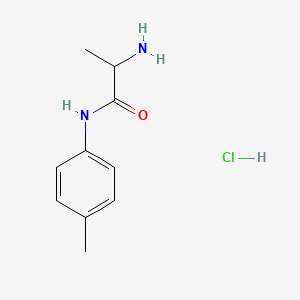
![Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate](/img/structure/B1528879.png)
![3-[4-Bromo-2-(tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1528882.png)
![5-Bromo[1,1'-biphenyl]-2-yl 4-piperidinyl ether hydrochloride](/img/structure/B1528883.png)
![3-[(2-Bromo-4-chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1528884.png)
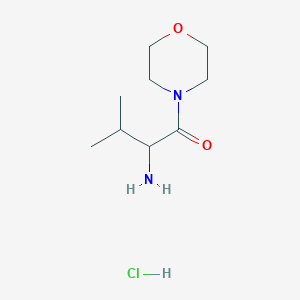
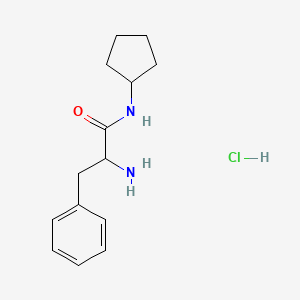
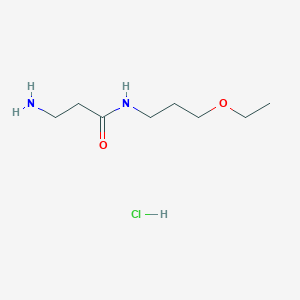
![1-Boc-1-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1528893.png)
![Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate](/img/structure/B1528894.png)